

Physicochemical properties of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone

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Compound of Interest

Compound Name: 1-(5-Bromopyrimidin-2-yl)-4-piperidinone

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An In-Depth Technical Guide to the Physicochemical Properties of **1-(5-Bromopyrimidin-2-yl)-4-piperidinone**

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(5-Bromopyrimidin-2-yl)-4-piperidinone is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromopyrimidine moiety and a versatile piperidinone core, makes it an attractive scaffold for the synthesis of a wide array of pharmacologically active molecules. The bromine atom provides a convenient handle for cross-coupling reactions, enabling extensive chemical diversification, while the piperidinone ring can be modified to modulate solubility, metabolic stability, and target engagement.

This guide provides a comprehensive analysis of the core physicochemical properties of **1-(5-Bromopyrimidin-2-yl)-4-piperidinone**. As Senior Application Scientists, we recognize that a thorough understanding of these foundational characteristics is not merely academic; it is the bedrock upon which successful drug development programs are built. The data and protocols herein are presented to empower researchers to make informed decisions, anticipate challenges in formulation and scale-up, and design robust analytical methods. Every protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

Core Compound Identity and Properties

A precise understanding of a compound's fundamental properties is the mandatory first step in any research endeavor. These values dictate everything from reaction stoichiometry to the selection of appropriate analytical techniques.

Property	Value	Source
CAS Number	914347-64-1	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ BrN ₃ O	[1] [2]
Molecular Weight	256.10 g/mol	[2]
Appearance	Solid (form may vary)	[4]
Boiling Point	420.3°C at 760 mmHg	[3]
Density	1.592 g/cm ³	[3]
SMILES	BrC1=CN=C(N=C1)N2CCC(C2)=O	[2]
Purity (Typical)	>97%	[5]

Synthesis, Purity, and Potential Impurities

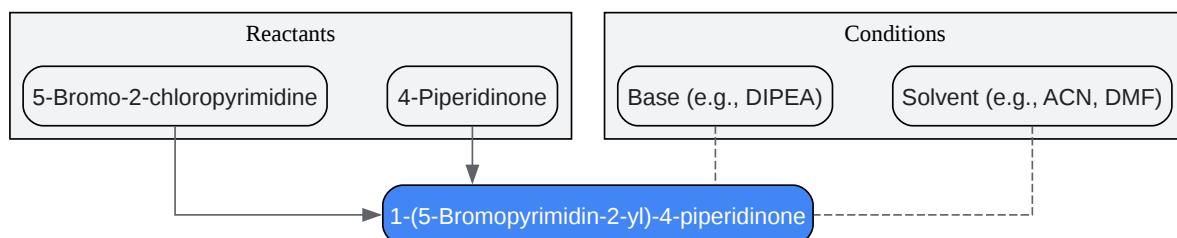
The reliability of any experimental data is directly tied to the purity of the starting material. Understanding the synthetic route is critical for anticipating potential process-related impurities.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most logical and commonly employed route to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-piperidinone with a di-halogenated pyrimidine, such as 5-bromo-2-chloropyrimidine. The greater reactivity of the chlorine atom at the C2 position of the pyrimidine ring facilitates its displacement by the secondary amine of the piperidinone.

- Causality of Experimental Choice: 5-bromo-2-chloropyrimidine is the ideal starting material because the chlorine atom is significantly more activated towards nucleophilic attack than

the bromine atom. This differential reactivity allows for a selective reaction at the C2 position, preserving the bromine atom for subsequent diversification reactions (e.g., Suzuki or Buchwald-Hartwig couplings). A suitable base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is required to scavenge the HCl generated during the reaction.



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Caption: Proposed synthetic workflow for **1-(5-Bromopyrimidin-2-yl)-4-piperidinone**.

Purity and Impurity Profile

Commercially available batches typically have a purity of >97%.^[5] However, researchers must be aware of potential impurities that could confound experimental results:

- Unreacted Starting Materials: Residual 4-piperidinone or 5-bromo-2-chloropyrimidine.
- Debrominated Byproduct: Replacement of the bromine atom with hydrogen, which can occur under certain reductive conditions.^[6]
- Oxidized Byproduct: While the target is a ketone, the synthesis of a related alcohol, 1-(5-bromopyrimidin-2-yl)piperidin-4-ol, is common.^[7] If the starting material for that synthesis, 4-hydroxypiperidine, is contaminated with the ketone or if oxidation occurs, the target ketone could be an impurity, and vice-versa.

Solubility and Lipophilicity (LogP)

Solubility and lipophilicity are cornerstone properties in drug development, governing absorption, distribution, metabolism, and excretion (ADME).

Theoretical Assessment

The structure of **1-(5-Bromopyrimidin-2-yl)-4-piperidinone** contains both polar and non-polar features. The pyrimidine and piperidinone rings contain multiple nitrogen and oxygen atoms capable of hydrogen bonding, suggesting solubility in polar organic solvents like DMSO, DMF, and potentially alcohols like methanol and ethanol. The presence of the brominated aromatic system and the carbon backbone imparts a degree of lipophilicity, which will likely limit its aqueous solubility.

Experimental Protocol for Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility, providing a definitive value for formulation and bioavailability studies.

- Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a glass vial.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
- Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
- Quantification: Carefully remove a known aliquot of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC). Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve.
- Validation: The presence of solid material at the end of the experiment visually confirms that the initial amount was in excess, a prerequisite for a valid solubility measurement.

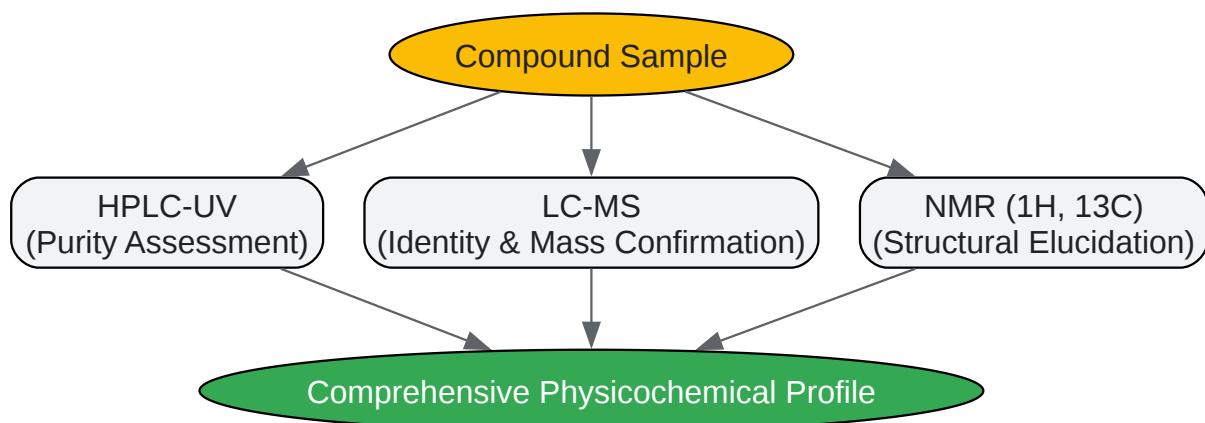
Lipophilicity: Shake-Flask Method for LogP Determination (OECD 107)

LogP, the partition coefficient between octanol and water, is the standard measure of lipophilicity.

- Preparation: Prepare a stock solution of the compound in n-octanol.
- Partitioning: Add a small volume of the stock solution to a vessel containing a mixture of n-octanol and water (pre-saturated with each other).
- Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature, then allow the two phases to separate completely, using centrifugation if necessary.
- Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).
- Calculation: Calculate LogP as: $\text{LogP} = \log_{10} \left(\frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{water}}} \right)$.

Analytical Characterization Workflow

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.



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Caption: A logical workflow for the analytical characterization of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity

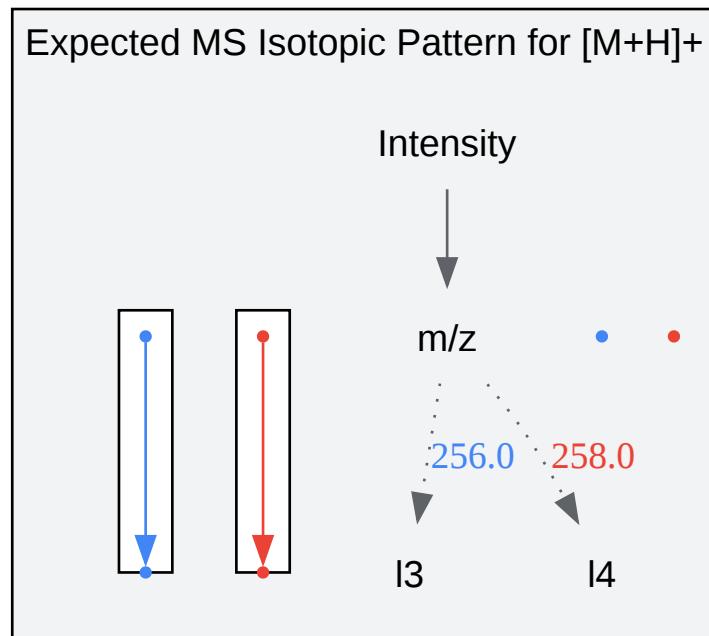
HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reverse-phase method is standard for a molecule of this polarity.[8]

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm or a wavelength determined by a UV-Vis scan.
- Sample Preparation: Dissolve the sample in a 50:50 mixture of water:acetonitrile to a concentration of ~1 mg/mL.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity

LC-MS confirms both the identity and molecular weight of the compound and is invaluable for identifying impurities. The key diagnostic feature will be the isotopic signature of bromine.

- Rationale: Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. Therefore, the mass spectrum of any bromine-containing compound will show two peaks for the molecular ion, separated by approximately 2 Da, with nearly equal intensity.
- Expected Mass: For the protonated molecule $[\text{M}+\text{H}]^+$:
 - With ^{79}Br : $\text{C}_9\text{H}_{11}^{79}\text{BrN}_3\text{O}^+ = \text{m/z } 256.0$
 - With ^{81}Br : $\text{C}_9\text{H}_{11}^{81}\text{BrN}_3\text{O}^+ = \text{m/z } 258.0$



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Caption: Expected mass spectrum showing the bromine isotopic pattern.

Stability and Recommended Storage

Understanding a compound's stability is critical for ensuring the integrity of samples and for defining appropriate storage and handling procedures.

Recommended Storage Conditions

Based on vendor recommendations, the compound should be stored at 2-8°C, sealed in a dry environment.^[2] This suggests potential sensitivity to heat and hydrolysis.

Protocol for Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

- Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent.
- Stress Conditions: Expose separate aliquots of the solution to the following conditions for a defined period (e.g., 24 hours):

- Acidic: 0.1 M HCl at 60°C.
- Basic: 0.1 M NaOH at 60°C.
- Oxidative: 3% H₂O₂ at room temperature.
- Thermal: 80°C (for both solution and solid state).
- Photolytic: Expose to light (ICH Q1B option 1 or 2) at room temperature.
- Analysis: At the end of the exposure period, quench the reactions (e.g., neutralize acid/base). Analyze all samples, including a non-stressed control, by a validated HPLC-UV method.
- Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the main compound peak in the stressed samples to ensure no co-eluting degradants. This validates the method as "stability-indicating."

Conclusion

1-(5-Bromopyrimidin-2-yl)-4-piperidinone is a compound with a well-defined physicochemical profile that makes it a valuable intermediate in synthetic and medicinal chemistry. Its key characteristics include a molecular weight of 256.10 g/mol, a high boiling point, and predictable reactivity based on its functional groups. The analytical methods described, particularly LC-MS, are crucial for confirming its identity via the characteristic bromine isotopic pattern. The provided protocols for determining solubility, LogP, and stability are designed to generate the robust and reliable data required for advancing research and development programs. A comprehensive understanding and application of this technical information are essential for any scientist utilizing this versatile chemical building block.

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